1,8-Diamino-4,5-dihydroxyanthraquinone
Overview
Description
1,8-Diamino-4,5-dihydroxyanthraquinone is a multifunctional dye with a wide range of applications in both traditional and emerging fields. This compound is particularly valuable in biological experiments, where it aids in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms . Additionally, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
Target of Action
It is known to be used as a dye , indicating that its targets could be various biological structures that it can bind to for visualization purposes.
Mode of Action
1,8-Diamino-4,5-dihydroxyanthraquinone acts as a photoinitiator in photopolymerization processes . It absorbs light in the blue wavelength range, which triggers a photochemical reaction. This reaction initiates the polymerization process, leading to the formation of polymers .
Biochemical Pathways
Its role as a photoinitiator suggests that it may influence pathways related to polymer formation and light absorption .
Pharmacokinetics
Its solubility and stability under various conditions would play a crucial role in its bioavailability .
Result of Action
As a photoinitiator, this compound contributes to the formation of polymers when exposed to light . This could have various molecular and cellular effects depending on the specific application, such as creating a physical barrier or matrix, altering cellular structures, or tagging certain molecules for visualization.
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of other chemicals . For instance, its photoinitiating ability is triggered by blue light . Additionally, its effectiveness can be influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
It is known that it plays a significant role in various biochemical reactions
Cellular Effects
1,8-Diamino-4,5-dihydroxyanthraquinone has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diamino-4,5-dihydroxyanthraquinone can be synthesized through various methods. One common approach involves the reaction of anthraquinone with alkaline oxidizing agents such as hydrogen peroxide . Another method includes the oxidation of toluene solutions with sodium hydroxide and chlorate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-4,5-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the anthraquinone structure.
Reduction: This reaction can reduce the quinone groups to hydroquinone.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,8-Diamino-4,5-dihydroxyanthraquinone has numerous applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Medicine: It is being investigated for its potential antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,8-Diamino-4,5-dihydroxyanthraquinone include:
- 1,2-Dihydroxyanthraquinone
- 1,4-Dihydroxyanthraquinone
- 1,5-Dihydroxyanthraquinone
- 1,8-Dihydroxyanthraquinone
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its multifunctional nature makes it valuable in a wide range of applications, from scientific research to industrial processes .
Properties
IUPAC Name |
1,8-diamino-4,5-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHHHHQWQOCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059591 | |
Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |
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CAS No. |
128-94-9 | |
Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diaminochrysazin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60014 | |
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Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
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Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-diamino-4,5-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.475 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1,8-Diamino-4,5-dihydroxyanthraquinone discussed in the research?
A1: The research primarily focuses on the application of this compound and its derivatives as blue dyes for synthetic polymer fibers [, ]. The studies investigate how the number and position of bromine atoms in brominated derivatives affect the dye's colorfastness and dyeing properties.
Q2: How does the structure of this compound influence its color as a dye?
A2: The research demonstrates that the number and position of substituents, such as bromine atoms or methyl groups, on the this compound core structure directly impact its color properties [, ]. For example, bromination leads to a shift in the color of the dye, and the extent of the shift depends on the number and arrangement of bromine atoms. Similarly, N-methylation of the molecule also affects its color, with variations in shade observed depending on the degree and position of methylation.
Q3: Beyond its use as a dye, does this compound have other applications?
A3: Yes, one of the research papers explores the use of this compound-2,7-disulfonic acid in analytical chemistry []. It functions as a reagent in a kinetic-photometric method for determining vanadium (V) concentrations. This method relies on the oxidation of the compound by vanadate ions, which can be monitored spectrophotometrically.
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